molecular formula C15H18N4OS2 B10886737 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B10886737
M. Wt: 334.5 g/mol
InChI Key: PYQGITYGBSBSHX-UHFFFAOYSA-N
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Description

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a benzothiazole moiety, connected via a sulfanyl linkage to an acetamide group. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and benzothiazole intermediates. The key steps include:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Formation of the Benzothiazole Intermediate: The benzothiazole ring is prepared by cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The pyrimidine and benzothiazole intermediates are coupled via a sulfanyl linkage, typically using thiolating agents like thiourea or Lawesson’s reagent.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Functionalized pyrimidine derivatives.

Scientific Research Applications

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE
  • 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Uniqueness

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of a pyrimidine ring, benzothiazole moiety, and sulfanyl-acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N4OS2

Molecular Weight

334.5 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H18N4OS2/c1-9-7-10(2)17-14(16-9)21-8-13(20)19-15-18-11-5-3-4-6-12(11)22-15/h7H,3-6,8H2,1-2H3,(H,18,19,20)

InChI Key

PYQGITYGBSBSHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC3=C(S2)CCCC3)C

Origin of Product

United States

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